molecular formula C10H10FN3O B1346658 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine CAS No. 1017346-04-1

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine

Cat. No.: B1346658
CAS No.: 1017346-04-1
M. Wt: 207.2 g/mol
InChI Key: OYZTXCWPJAPELQ-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzohydrazide with ethyl chloroacetate to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but lacks the oxadiazole ring.

    5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: Contains the oxadiazole ring but with a thiol group instead of ethanamine.

Uniqueness

The combination of the oxadiazole ring and the fluorophenyl group in 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine provides unique chemical properties, making it a versatile compound for various applications. Its structure allows for diverse chemical modifications, enhancing its potential in research and industry .

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c11-8-3-1-7(2-4-8)10-14-13-9(15-10)5-6-12/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZTXCWPJAPELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640519
Record name 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017346-04-1
Record name 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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